molecular formula C9H10Cl3N B1376576 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1423024-30-9

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1376576
CAS RN: 1423024-30-9
M. Wt: 238.5 g/mol
InChI Key: AOQLVYHSDZZFEZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the chemical formula C9H10Cl3N . It appears as a powder and is stored at room temperature . This compound has garnered significant attention from the scientific community for its diverse range of applications.


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which includes this compound, involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl . The molecular weight of the compound is 257.77 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 257.77 .

Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

Research has explored the synthesis of various tetrahydroquinoline derivatives, including 6,8-Dichloro-1,2,3,4-tetrahydroquinoline. These compounds have been created through various chemical reactions and methods, demonstrating the versatility and potential utility of these derivatives in different chemical contexts. For instance, Sielemann, Keuper, and Risch (1999) detailed the preparation of substituted tetrahydroquinolines through the reaction of enamines with β-amino ketone hydrochlorides (Sielemann, Keuper, & Risch, 1999). Similarly, Şahin et al. (2008) investigated the selective synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Antiglioma Activity

Some studies have explored the potential biological activities of tetrahydroquinoline derivatives. Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives showed selective antiglioma activity, suggesting potential therapeutic applications in treating glioma (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006).

Enzyme Inhibition Properties

In the context of biochemistry, some tetrahydroquinoline derivatives have shown potential as enzyme inhibitors. Demarinis et al. (1981) reported that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its related compounds were potent inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis (Demarinis, Bryan, Hillegass, McDermott, & Pendleton, 1981).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of a tetrahydroisoquinoline derivative, indicating its potential use as a non-narcotic analgesic in medical practice (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).

Crystal Structure Analysis

The crystal structure and surface analysis of tetrahydroquinoline derivatives, including their hydrochloride salts, have been a subject of interest, providing insights into the molecular arrangement and properties of these compounds. Ullah and Stoeckli-Evans (2021) presented a detailed study on the crystal structure of a dihydroquinolin-2(1H)-one derivative, which can provide a framework for understanding similar compounds (Ullah & Stoeckli-Evans, 2021).

Safety and Hazards

The safety data for 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is currently unavailable online . Therefore, it is recommended to request an SDS or contact the supplier for more assistance .

properties

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQLVYHSDZZFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

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